molecular formula C11H18N5O3+ B14790858 Methylcoffanolamin; Methylcoffanolamine; Rhinoptil

Methylcoffanolamin; Methylcoffanolamine; Rhinoptil

Cat. No.: B14790858
M. Wt: 268.29 g/mol
InChI Key: QYJKJBVMEPLHBT-UHFFFAOYSA-N
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Description

Cafaminol, also known as methylcoffanolamine, is a compound belonging to the methylxanthine family, which is related to caffeine. It is primarily used as a vasoconstrictor and anticatarrhal agent, making it effective as a nasal decongestant. Cafaminol is marketed under the brand names Rhinetten and Rhinoptil and has been used in Germany since its introduction in 1974 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cafaminol involves the reaction of caffeine with ethylene oxide in the presence of a base. This reaction results in the formation of 8-(2-hydroxyethyl)methylamino-1,3,7-trimethylxanthine. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of several hours .

Industrial Production Methods

Industrial production of Cafaminol follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure Cafaminol .

Chemical Reactions Analysis

Types of Reactions

Cafaminol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the Cafaminol molecule .

Scientific Research Applications

Cafaminol has a wide range of scientific research applications, including:

Mechanism of Action

Cafaminol exerts its effects primarily through its action as a vasoconstrictor. It works by stimulating the adrenergic receptors in the nasal mucosa, leading to the constriction of blood vessels. This reduces blood flow to the nasal passages, thereby decreasing swelling and congestion. The molecular targets involved include adrenergic receptors and associated signaling pathways .

Comparison with Similar Compounds

Cafaminol is unique among methylxanthine derivatives due to its specific structure and pharmacological properties. Similar compounds include:

Cafaminol stands out due to its specific use as a nasal decongestant and its unique combination of vasoconstrictive and anticatarrhal properties .

Properties

Molecular Formula

C11H18N5O3+

Molecular Weight

268.29 g/mol

IUPAC Name

2-hydroxyethyl-methyl-(1,3,7-trimethyl-2,6-dioxo-5H-purin-8-ylidene)azanium

InChI

InChI=1S/C11H18N5O3/c1-13(5-6-17)10-12-8-7(14(10)2)9(18)16(4)11(19)15(8)3/h7,17H,5-6H2,1-4H3/q+1

InChI Key

QYJKJBVMEPLHBT-UHFFFAOYSA-N

Canonical SMILES

CN1C2C(=NC1=[N+](C)CCO)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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